molecular formula C21H36N4O5S2 B14804798 Boc-D-Lys(biotinyl)-OH

Boc-D-Lys(biotinyl)-OH

Cat. No.: B14804798
M. Wt: 488.7 g/mol
InChI Key: ZRIABHIGTOAMSR-AESZEHBQSA-N
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Description

Boc-D-Lys(biotinyl)-OH is a compound that combines the protective group tert-butyloxycarbonyl (Boc) with D-lysine, which is biotinylated. This compound is often used in peptide synthesis and bioconjugation due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Lys(biotinyl)-OH typically involves the following steps:

    Protection of D-lysine: D-lysine is first protected with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at 0°C.

    Biotinylation: The Boc-protected D-lysine is then biotinylated.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Lys(biotinyl)-OH can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: HBTU and DIPEA in dichloromethane.

Major Products Formed

    Deprotection: D-lysine with a free amino group.

    Coupling: Peptides or bioconjugates with biotinylated lysine residues.

Mechanism of Action

The mechanism of action of Boc-D-Lys(biotinyl)-OH primarily involves its use as a building block in peptide synthesis and bioconjugation. The Boc group protects the amino group of lysine during synthesis, preventing unwanted reactions. The biotin moiety allows for strong binding to streptavidin, which is used in various detection and purification methods .

Properties

Molecular Formula

C21H36N4O5S2

Molecular Weight

488.7 g/mol

IUPAC Name

(2R)-6-[5-[(3aS,4S,6aR)-2-sulfanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C21H36N4O5S2/c1-21(2,3)30-20(29)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(31)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,29)(H,27,28)(H2,23,25,31)/t13-,14+,15+,17+/m1/s1

InChI Key

ZRIABHIGTOAMSR-AESZEHBQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=S)N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=S)N2)C(=O)O

Origin of Product

United States

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